
4-甲酰基-1,5-二甲基-1H-吡唑-3-羧酸甲酯
描述
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate (MDPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPC is a pyrazole derivative with a carboxylate group and an aldehyde group, which makes it a versatile molecule for synthesis and modification.
科学研究应用
合成和化学表征
吡唑的 Vilsmeier-Haak 甲酰化: Vilsmeier-Haak 反应已被用来甲酰化 N-烷基-3,5-二甲基吡唑,生成 4-甲酰衍生物。该方法强调了吡唑衍生物在化学研究中的合成多功能性,为进一步应用提供了各种取代的吡唑的途径 (Attaryan 等人,2006).
结构和光谱分析: 对吡唑-4-羧酸衍生物的详细实验和理论研究,包括核磁共振、傅里叶变换红外光谱和 X 射线衍射,提供了对这些化合物的分子结构和电子性质的见解。此类研究通过了解吡唑基材料和药物的分子框架,支持了它们的开发 (Viveka 等人,2016).
生物活性与应用
抗菌和抗癌潜力: 已合成新型吡唑衍生物并评估其抗菌和抗癌活性。一些化合物显示出比参考药物更高的抗癌活性,表明 4-甲酰基-1,5-二甲基-1H-吡唑-3-羧酸甲酯衍生物在开发新的治疗剂中的潜力 (Hafez 等人,2016).
材料科学与工程应用
光致变色和热可逆变色: 一些吡唑衍生物表现出独特的光致变色特性,在光照射下变色,在加热或溶解后恢复到原始状态。这些特性对于开发智能材料和传感器很有价值 (Yokoyama 等人,2004).
作用机制
Target of Action
Related compounds such as 1-methyl-1h-pyrazole-5-carboxylic acid have been found to interact with the aryl hydrocarbon receptor .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Indole derivatives, which share a similar heterocyclic structure, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have shown potent antipromastigote activity, suggesting potential use in antiparasitic treatments .
生化分析
Biochemical Properties
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency.
Cellular Effects
The effects of methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By influencing the expression of genes related to these pathways, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal function . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Furthermore, the compound acts as an enzyme inhibitor, particularly targeting kinases and phosphatases involved in signal transduction pathways . These interactions result in the modulation of downstream signaling events and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate vary with different dosages. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular toxicity and organ dysfunction.
Metabolic Pathways
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the overall bioavailability and efficacy of the compound in biological systems.
Transport and Distribution
The transport and distribution of methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate exhibits distinct subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are essential for its function and effectiveness in modulating cellular processes.
属性
IUPAC Name |
methyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-11)7(8(12)13-3)9-10(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVACNJDWHVVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



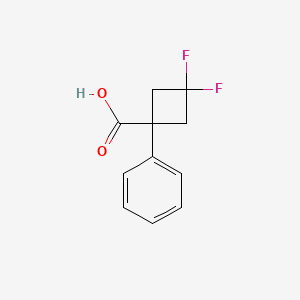
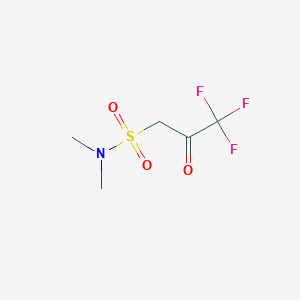
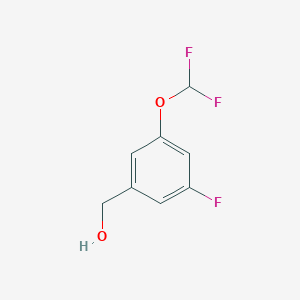
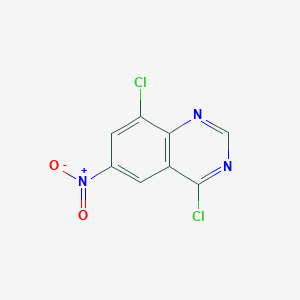
![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)
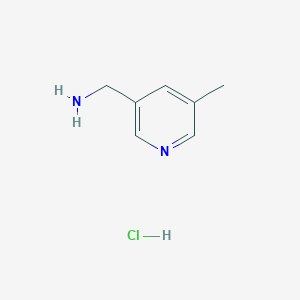
![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)
![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)
![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)

![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)
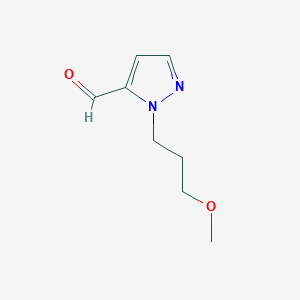
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)